3-(2-Fluorophenyl)chroman-4-one
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Overview
Description
3-(2-Fluorophenyl)chroman-4-one is a chemical compound that belongs to the class of chromanones, which are oxygen-containing heterocycles. The chroman-4-one framework is a significant structural entity in medicinal chemistry, acting as a major building block in a variety of medicinal compounds. This compound is particularly interesting due to its potential biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(2-Fluorophenyl)chroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-(2-Fluorophenyl)chroman-4-one can be compared with other similar compounds such as flavanones, isoflavanones, and spirochromanones. These compounds share the chroman-4-one framework but differ in their substituents and structural modifications . The unique presence of the 2-fluorophenyl group in this compound contributes to its distinct chemical and biological properties.
List of Similar Compounds
- Flavanones (2-phenyl-4-chromanones)
- Isoflavanones (3-phenyl-4-chromanones)
- Spirochromanones
- Benzylidene-4-chromanones
Properties
Molecular Formula |
C15H11FO2 |
---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-13-7-3-1-5-10(13)12-9-18-14-8-4-2-6-11(14)15(12)17/h1-8,12H,9H2 |
InChI Key |
ZVXULMMMODCQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3F |
Origin of Product |
United States |
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